molecular formula C6H3F2NO B11784776 2-(Difluoromethyl)furan-3-carbonitrile

2-(Difluoromethyl)furan-3-carbonitrile

Cat. No.: B11784776
M. Wt: 143.09 g/mol
InChI Key: IENIVWGRVNOZPT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)furan-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H3F2NO It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom The compound is characterized by the presence of a difluoromethyl group (-CF2H) and a nitrile group (-CN) attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)furan-3-carbonitrile can be achieved through several methods. One common approach involves the use of difluoromethylation reagents in the presence of a suitable catalyst. For example, the reaction of furan-3-carbonitrile with a difluoromethylating agent such as difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3) can yield the desired product .

Another method involves the use of Suzuki-Miyaura cross-coupling reactions. This approach utilizes boron reagents and palladium catalysts to form carbon-carbon bonds. The reaction between a furan-3-carbonitrile derivative and a difluoromethyl boronic acid or its ester in the presence of a palladium catalyst can produce this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of cost-effective reagents and catalysts is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)furan-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of difluoromethyl furan amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate the reduction process.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl furan carboxylic acids, while reduction can produce difluoromethyl furan amines. Substitution reactions can result in a variety of difluoromethyl furan derivatives with different functional groups.

Scientific Research Applications

2-(Difluoromethyl)furan-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its difluoromethyl group can enhance the metabolic stability and bioavailability of these molecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its incorporation into polymer backbones can improve thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)furan-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can influence the compound’s binding affinity and selectivity for these targets. Additionally, the nitrile group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .

Comparison with Similar Compounds

2-(Difluoromethyl)furan-3-carbonitrile can be compared with other similar compounds, such as:

    2,5-Difluoromethylfuran: This compound contains two difluoromethyl groups attached to the furan ring. It may exhibit different reactivity and properties compared to this compound.

    2,5-Furandicarboxylic Acid: This compound contains carboxylic acid groups instead of nitrile groups. It is used as a monomer in the production of bio-based polymers.

    2,5-Dimethylfuran: This compound contains methyl groups instead of difluoromethyl groups.

The uniqueness of this compound lies in its combination of difluoromethyl and nitrile groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H3F2NO

Molecular Weight

143.09 g/mol

IUPAC Name

2-(difluoromethyl)furan-3-carbonitrile

InChI

InChI=1S/C6H3F2NO/c7-6(8)5-4(3-9)1-2-10-5/h1-2,6H

InChI Key

IENIVWGRVNOZPT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C#N)C(F)F

Origin of Product

United States

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